Cas no 1849964-01-7 (3-Amino-4-methoxy-5-methylhexanamide)
3-Amino-4-methoxy-5-methylhexanamide Chemical and Physical Properties
Names and Identifiers
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- 1849964-01-7
- 3-amino-4-methoxy-5-methylhexanamide
- EN300-1285955
- 3-Amino-4-methoxy-5-methylhexanamide
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- Inchi: 1S/C8H18N2O2/c1-5(2)8(12-3)6(9)4-7(10)11/h5-6,8H,4,9H2,1-3H3,(H2,10,11)
- InChI Key: ZDRNFLQIQIRPMB-UHFFFAOYSA-N
- SMILES: O(C)C(C(CC(N)=O)N)C(C)C
Computed Properties
- Exact Mass: 174.136827821g/mol
- Monoisotopic Mass: 174.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 78.3Ų
3-Amino-4-methoxy-5-methylhexanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1285955-50mg |
3-amino-4-methoxy-5-methylhexanamide |
1849964-01-7 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1285955-100mg |
3-amino-4-methoxy-5-methylhexanamide |
1849964-01-7 | 100mg |
$930.0 | 2023-10-01 | ||
| Enamine | EN300-1285955-250mg |
3-amino-4-methoxy-5-methylhexanamide |
1849964-01-7 | 250mg |
$972.0 | 2023-10-01 | ||
| Enamine | EN300-1285955-500mg |
3-amino-4-methoxy-5-methylhexanamide |
1849964-01-7 | 500mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1285955-1000mg |
3-amino-4-methoxy-5-methylhexanamide |
1849964-01-7 | 1000mg |
$1057.0 | 2023-10-01 | ||
| Enamine | EN300-1285955-2500mg |
3-amino-4-methoxy-5-methylhexanamide |
1849964-01-7 | 2500mg |
$2071.0 | 2023-10-01 | ||
| Enamine | EN300-1285955-5000mg |
3-amino-4-methoxy-5-methylhexanamide |
1849964-01-7 | 5000mg |
$3065.0 | 2023-10-01 | ||
| Enamine | EN300-1285955-10000mg |
3-amino-4-methoxy-5-methylhexanamide |
1849964-01-7 | 10000mg |
$4545.0 | 2023-10-01 | ||
| Enamine | EN300-1285955-0.05g |
3-amino-4-methoxy-5-methylhexanamide |
1849964-01-7 | 0.05g |
$1091.0 | 2023-05-23 | ||
| Enamine | EN300-1285955-0.1g |
3-amino-4-methoxy-5-methylhexanamide |
1849964-01-7 | 0.1g |
$1144.0 | 2023-05-23 |
3-Amino-4-methoxy-5-methylhexanamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-Amino-4-methoxy-5-methylhexanamide
Professional Introduction to Compound with CAS No. 1849964-01-7 and Product Name: 3-Amino-4-methoxy-5-methylhexanamide
The compound with the CAS number 1849964-01-7 and the product name 3-Amino-4-methoxy-5-methylhexanamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and molecular biology. The detailed analysis of its chemical structure, synthesis methods, and biological activities provides a comprehensive understanding of its significance in modern scientific research.
In recent years, the demand for novel compounds with specific biological activities has surged, driven by the need for more effective and targeted therapeutic agents. The 3-Amino-4-methoxy-5-methylhexanamide molecule stands out as a promising candidate due to its intricate arrangement of functional groups, which includes an amino group, a methoxy group, and a methyl group at strategic positions. These functional groups contribute to its versatility, enabling it to interact with various biological targets.
The synthesis of 3-Amino-4-methoxy-5-methylhexanamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are employed to achieve high yields and purity. The synthesis pathway not only highlights the synthetic prowess of modern organic chemistry but also underscores the importance of optimizing reaction conditions to minimize side products and maximize efficiency.
One of the most compelling aspects of 3-Amino-4-methoxy-5-methylhexanamide is its potential biological activity. Preliminary studies have indicated that this compound exhibits inhibitory effects on certain enzymes and receptors, making it a valuable scaffold for developing new drugs. Specifically, its structural features suggest that it may interfere with pathways involved in inflammation, cancer, and neurodegenerative diseases. These findings are particularly exciting given the growing body of evidence linking these pathways to various human illnesses.
The compound's interaction with biological targets is further enhanced by its ability to cross cell membranes due to its lipophilic nature. This property is crucial for drug delivery systems, as it ensures that the compound can reach its target site within the body effectively. Additionally, its stability under various physiological conditions makes it a robust candidate for further development into a therapeutic agent.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 3-Amino-4-methoxy-5-methylhexanamide with greater accuracy. Molecular docking studies have shown that this compound can bind to specific proteins involved in disease pathways, providing a rational basis for designing targeted therapies. These computational approaches complement experimental work by offering insights into potential drug-drug interactions and side effects.
The role of 3-Amino-4-methoxy-5-methylhexanamide in drug discovery is further underscored by its potential as a lead compound for medicinal chemistry programs. By modifying its structure, researchers can explore analogs with enhanced potency and selectivity. This iterative process of design, synthesis, and evaluation is essential for developing novel therapeutics that address unmet medical needs.
Moreover, the environmental impact of synthesizing 3-Amino-4-methoxy-5-methylhexanamide has been carefully considered. Green chemistry principles have been integrated into its synthetic route to minimize waste and reduce energy consumption. This approach aligns with global efforts to develop sustainable practices in pharmaceutical manufacturing, ensuring that future drug development is both effective and environmentally responsible.
In conclusion, 3-Amino-4-methoxy-5-methylhexanamide (CAS No. 1849964-01-7) represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features, synthetic accessibility, and potential biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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